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Compound of Interest

Compound Name: (1R,3R)-3-Aminocyclopentanol

Cat. No.: B062027 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic and physicochemical data

for the chiral building block, (1R,3R)-3-Aminocyclopentanol. It is important to note that while

this compound is commercially available, publicly accessible experimental spectroscopic data

(NMR, IR, MS) for the (1R,3R) stereoisomer is limited. This guide presents computed data for

(1R,3R)-3-Aminocyclopentanol and, for comparative purposes, experimental data for the

related (1R,3S) stereoisomer. Furthermore, generalized experimental protocols for acquiring

such data for aminocyclopentanol derivatives are detailed.

Physicochemical Properties
The following table summarizes the computed physicochemical properties of (1R,3R)-3-
Aminocyclopentanol.
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Property Value Source

Molecular Formula C₅H₁₁NO PubChem[1]

Molecular Weight 101.15 g/mol PubChem[1]

IUPAC Name
trans-(1R,3R)-3-

aminocyclopentan-1-ol
PubChem[1]

Exact Mass 101.084063974 Da PubChem[1]

Topological Polar Surface Area 46.3 Å² PubChem[1]

Hydrogen Bond Donor Count 2 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Rotatable Bond Count 0 PubChem[1]

Spectroscopic Data
As of the date of this document, experimental NMR, IR, and MS spectra for (1R,3R)-3-
Aminocyclopentanol are not readily available in public databases. The following sections

provide predicted data and data for a related stereoisomer for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data for (1R,3R)-3-Aminocyclopentanol is not available. For illustrative

purposes, the experimental ¹H NMR data for the stereoisomer (1R,3S)-3-Aminocyclopentanol

is presented below. It is crucial to recognize that the chemical shifts and coupling constants for

the (1R,3R) isomer will differ due to the different spatial arrangement of the amine and hydroxyl

groups.

Table 2.1: Experimental ¹H NMR Data for (1R,3S)-3-Aminocyclopentanol
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Chemical Shift
(ppm)

Multiplicity Integration
Assignment
(Proposed)

4.28-4.32 m 1H CH-OH

3.61-3.67 m 1H CH-NH₂

2.13-2.21 m 1H Cyclopentyl CH₂

2.02-2.11 m 1H Cyclopentyl CH₂

1.70-1.86 m 3H Cyclopentyl CH₂

1.60-1.66 m 1H Cyclopentyl CH₂

Solvent: D₂O, Frequency: 400 MHz

Infrared (IR) Spectroscopy
A predicted IR spectrum for (1R,3R)-3-Aminocyclopentanol is not publicly available. However,

the expected characteristic absorption bands for this molecule, based on its functional groups,

are listed in the table below.

Table 2.2: Predicted IR Absorption Bands for (1R,3R)-3-Aminocyclopentanol

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3400-3200 Broad O-H Stretch Alcohol

3350-3250 Medium N-H Stretch Primary Amine

2960-2850 Strong C-H Stretch Alkane (Cyclopentyl)

1650-1580 Medium N-H Bend Primary Amine

1470-1430 Medium C-H Bend Alkane (Cyclopentyl)

1150-1050 Strong C-O Stretch Secondary Alcohol

900-650 Broad N-H Wag Primary Amine
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Mass Spectrometry (MS)
The exact mass of (1R,3R)-3-Aminocyclopentanol is 101.084063974 Da.[1] In a typical

electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z

= 101. Common fragmentation patterns would likely involve the loss of water (M-18), ammonia

(M-17), or cleavage of the cyclopentane ring.

Table 2.3: Expected Mass Spectrometry Data for (1R,3R)-3-Aminocyclopentanol

m/z Ion Notes

101 [C₅H₁₁NO]⁺ Molecular Ion (M⁺)

84 [C₅H₈O]⁺ Loss of NH₃

83 [C₅H₉N]⁺ Loss of H₂O

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of aminocyclopentanol

derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent will

depend on the solubility of the compound and the desired exchange of labile protons (OH

and NH₂). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if

not already present in the solvent.

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz

instrument.

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse sequence is typically used.

Spectral Width: Set to approximately 12-16 ppm.
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Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly

employed.

Spectral Width: Set to approximately 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 scans, or more, due to the lower natural abundance of ¹³C.

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).

Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale relative

to the reference standard.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g.,

NaCl or KBr).

KBr Pellet (for solids): Grind a small amount of the solid sample (1-2 mg) with

approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent

pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: Typically 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are usually sufficient.

Data Processing: A background spectrum of the empty sample holder (or pure KBr pellet)

should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent, such as methanol or acetonitrile.

Instrumentation: A variety of mass spectrometers can be used, such as a Gas

Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid

Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) or

atmospheric pressure chemical ionization (APCI) source.

Data Acquisition (ESI-MS Example):

Ionization Mode: Positive ion mode is typically used to protonate the amine group

([M+H]⁺).

Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular

weight (e.g., m/z 50-200).

Capillary Voltage: Typically 3-5 kV.

Fragmentor Voltage: Can be varied to induce fragmentation and obtain structural

information.

Data Processing: The resulting mass spectrum will show the relative abundance of ions as a

function of their m/z ratio.

Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a

chiral small molecule like (1R,3R)-3-Aminocyclopentanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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